1-Tetralone

概述

描述

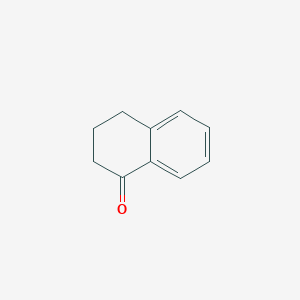

1-Tetralone (1,2,3,4-tetrahydro-1-naphthalenone) is a bicyclic ketone featuring a fused aliphatic cyclohexene ring and an aromatic benzene ring. Its unique structure makes it a versatile intermediate in organic synthesis and a critical scaffold in bioactive molecules. Key properties include:

- Chemical formula: C₁₀H₁₀O

- Molecular weight: 146.19 g/mol

- Key applications: Precursor for pharmaceuticals, agrochemicals, and natural products (e.g., catalponol, actinoranone) . Building block for heterocyclic frameworks, such as indazoles and oxazocines .

准备方法

1-Tetralone can be synthesized through various methods:

Oxidation of 1,2,3,4-tetrahydronaphthalene: This method involves the autoxidation of 1,2,3,4-tetrahydronaphthalene with atmospheric oxygen, forming 1-hydroperoxide.

Friedel-Crafts Reactions: The starting compound 4-phenylbutanoic acid can be synthesized from 3-benzoylpropanoic acid via catalytic hydrogenation.

Continuous-flow synthesis: This method has been adopted for the synthesis of 7-methoxy-1-tetralone, an important intermediate for the opioid analgesic drug (-)-dezocine.

化学反应分析

Reduction Reactions

*1-Tetralone can be reduced to 1,2,3,4-tetrahydronaphthalene via a Birch reduction using lithium in liquid ammonia .

*The keto group can be reduced to a secondary alcohol, producing 1-tetralol, by adding aqueous ammonium chloride solution after the evaporation of ammonia . Calcium in liquid ammonia also reduces this compound to 1-tetralol at -33 °C with an 81% yield .

Oxidation Reactions

*1,2,3,4-tetrahydronaphthalene can be oxidized to form this compound using atmospheric oxygen, catalyzed by heavy metal ions such as Cr3+ or Cu2+ . This reaction proceeds via the formation of a 1-hydroperoxide intermediate .

*Tetralin can be oxidized to this compound at room temperature using layered double hydroxide-hosted sulphonato-salen-nickel(II) complex with trimethylacetaldehyde and molecular oxygen .

Reactions Involving α-Methylene Group

*The methylene group adjacent to the keto group is reactive and can be converted to 2-methylene-1-tetralone using formaldehyde in the presence of the trifluoroacetic acid salt of N-methylaniline, yielding up to 91% . The 2-methylene ketone polymerizes at room temperature .

*this compound reacts with methanol at high temperatures (270-290 °C) to produce 2-methyl-1-naphthol, involving dehydrogenation and formation of a naphthalene ring system .

Friedel-Crafts Reactions

*Intramolecular cyclization of 4-phenylbutanoic acid to this compound is catalyzed by polyphosphoric acid and methanesulfonic acid . Strong Lewis acid catalysts like bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf2)3] can also catalyze this conversion .

*Acylation of benzene with γ-butyrolactone using AlCl3 produces this compound .

Other Reactions

*The oxime of this compound reacts with acetic anhydride, leading to aromatization of the cycloalkanone ring and forming N-(1-naphthyl)acetamide .

*In the Pfitzinger reaction with isatin, this compound forms tetrofan (3,4-dihydro-1,2-benzacridine-5-carboxylic acid) .

*Grignard reaction of this compound with phenylmagnesium bromide, followed by treatment with acetic anhydride and dehydration with elemental sulfur, yields 1-phenylnaphthalene .

*Ruthenium(II)-catalyzed arylation of this compound with phenyl boronic acid neopentyl glycol ester gives 8-phenyl-1-tetralone .

*this compound reacts with 5-aminotetrazole and an aromatic aldehyde under microwave irradiation to form a four-membered heterocyclic ring system .

Transfer Hydrogenation

*this compound can be used as a dihydrogen source in transfer hydrogenation reactions, catalyzed by TfOH. This reaction can reduce alkenes and triphenylmethyl/diphenylmethyl derivatives . The α-hydrogen of this compound donates a proton to the alkene, forming a carbenium ion, which then captures a hydride from the β-hydrogen of this compound .

MAO Inhibition

*this compound derivatives can act as Monoamine Oxidase (MAO) inhibitors . The position of substituents on the this compound moiety affects the inhibition potency . Reduction of 1-tetralones to the corresponding alcohols generally decreases MAO inhibition potency .

Reaction Conditions and Catalysis

*A variety of catalysts can be used in the synthesis and reactions of this compound, including metal catalysts, acids, and bases. Reaction conditions such as temperature, solvent, and atmosphere play a crucial role in determining the product and yield .

*Table 1 summarizes the reaction conditions, catalysts, and products of various reactions involving this compound.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reactants | Conditions | Catalyst/Reagent | Product(s) |

|---|---|---|---|---|

| Reduction | This compound | Lithium in liquid ammonia | Lithium | 1,2,3,4-Tetrahydronaphthalene |

| Reduction | This compound | Liquid ammonia, -33 °C | Calcium | 1-Tetralol (81% yield) |

| Oxidation | 1,2,3,4-Tetrahydronaphthalene | Air oxidation | Cr3+ or Cu2+ | This compound |

| α-Methylene Reaction | This compound, Formaldehyde | Trifluoroacetic acid salt of N-methylaniline | 2-Methylene-1-tetralone (up to 91% yield) | |

| Friedel-Crafts | 4-Phenylbutanoic acid | Polyphosphoric acid, methanesulfonic acid, or Bi(NTf2)3 | This compound | |

| Oxime Reaction | This compound oxime | Acetic anhydride | N-(1-naphthyl)acetamide | |

| Grignard Reaction | This compound, Phenylmagnesium bromide | Acetic anhydride, elemental sulfur | 1-Phenylnaphthalene | |

| Arylation | This compound, Phenyl boronic acid neopentyl glycol ester | Ruthenium(II) | 8-Phenyl-1-tetralone (up to 86% yield) | |

| Transfer Hydrogenation | Alkene, this compound | TfOH | Reduced alkene, products | |

| Oxidation | Tetralin | Ambient temperature | Layered double hydroxide-hosted sulphonato-salen-nickel(II) complex, O2, trimethylacetaldehyde | This compound (45.5% conversion, 77.2% selectivity) |

科学研究应用

Pharmacological Applications

1-Tetralone and its derivatives exhibit a broad spectrum of biological activities. The following table summarizes key pharmacological applications:

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound derivatives on human breast cancer cells (MCF-7). The results indicated that certain derivatives induced apoptosis and inhibited cell proliferation, suggesting their potential as novel anticancer agents .

Case Study 2: Antibacterial Properties

Research focused on the antibacterial efficacy of substituted tetralones against Gram-positive and Gram-negative bacteria. The findings demonstrated significant activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibacterial drugs .

Industrial Applications

In addition to its pharmacological uses, this compound serves as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its applications extend to:

- Synthesis of Insecticides : As mentioned, it is crucial in producing compounds like carbaryl.

- Pharmaceutical Intermediates : It is used in the synthesis of drugs such as benazepril (an antihypertensive medication) and contraceptives like 18-methylnorethindrone .

- Solvent and Softener : Employed in plastics manufacturing due to its solvent properties .

作用机制

The mechanism of action of 1-tetralone involves its interaction with molecular targets and pathways:

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

1-Tetralone vs. 4-Chromanone

4-Chromanone, a pyranone analogue of this compound, shares a bicyclic structure but replaces the cyclohexene ring with a dihydropyran ring.

Key Findings :

- This compound derivatives exhibit superior MAO-B inhibition compared to 4-chromanones, attributed to enhanced hydrophobic interactions with the enzyme’s substrate cavity .

- Both classes require electron-donating substituents (e.g., benzyloxy, halogens) for optimal activity .

This compound vs. 2-Benzylidene-1-Indanone

2-Benzylidene-1-indanone, a monocyclic ketone, is another MAO-B inhibitor scaffold.

Key Findings :

- The bicyclic structure of this compound provides greater conformational rigidity, enhancing binding affinity to MAO-B .

- This compound derivatives with amino moieties (e.g., 6-amino substituents) show 10–20× higher potency in suppressing reactive oxygen species (ROS) compared to indanone analogues .

Structure-Activity Relationships (SARs) of this compound Derivatives

Key SAR trends from MAO inhibition studies:

Substitution Position :

- C7 > C6 > C5 for MAO-B inhibition (e.g., C7-Cl: IC₅₀ = 0.0011 µM vs. C6-Cl: 0.012 µM) .

- C5 substituents reduce potency due to steric hindrance .

Functional Groups :

- Benzyloxy groups : Enhance lipophilicity and π-π stacking in MAO-B’s hydrophobic pocket .

- Halogens (Cl, Br) : Improve potency via electronegative interactions (e.g., 1h with Cl: IC₅₀ = 0.0011 µM) .

- Reduction to alcohols (1-tetralols) : Lowers MAO-B inhibition (e.g., 1o : IC₅₀ = 0.0075 µM vs. parent 1h : 0.0011 µM) .

Reversibility :

- Competitive inhibition observed for alcohols (e.g., 1o : Kᵢ = 0.0065 µM) .

生物活性

1-Tetralone, a bicyclic ketone belonging to the tetralone class of compounds, has garnered significant attention in pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, particularly its effects on various enzyme systems and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a fused ring structure comprising a benzene ring and a cyclopentane ring with a ketone functional group at the 1-position. Its molecular formula is C₉H₈O, and it possesses a molecular weight of approximately 136.16 g/mol. This unique structure contributes to its reactivity and biological properties.

1. MAO Inhibition

Monoamine oxidase (MAO) is an important enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO has therapeutic implications for neurological disorders such as depression and Parkinson's disease.

- Inhibition Potency : Research indicates that this compound and its derivatives exhibit potent inhibition against MAO-A and MAO-B. For instance, one study reported IC₅₀ values of 0.036 µM for MAO-A and 0.0011 µM for MAO-B, highlighting the compound's potential as a lead for developing selective MAO-B inhibitors .

- Structure-Activity Relationships (SAR) : The activity of this compound derivatives can be influenced by substituents on the aromatic ring. Substitutions at specific positions (C5, C6, C7) significantly affect inhibition potency, with C7 substitutions generally yielding stronger inhibitors .

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound derivatives, particularly their ability to inhibit the proliferation of cancer cell lines.

- Cell Line Studies : Compounds derived from this compound have shown selective inhibition against various cancer cell lines, including NCI-H1975 cells. For example, certain derivatives demonstrated over 25% growth inhibition in DU-145 cell lines when combined with calcitriol .

- Mechanism : The anticancer effects are hypothesized to involve inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism and cancer progression .

3. Antimicrobial Activity

The antimicrobial properties of tetralones have also been investigated, with promising results against various pathogens.

- Inhibition Zones : Agar diffusion assays have shown that specific tetralones can create significant zones of inhibition against fungal and bacterial strains, indicating their potential as antimicrobial agents .

Case Study 1: MAO Inhibitors

A study synthesized a series of 33 derivatives based on this compound to evaluate their MAO inhibitory properties. The findings highlighted that modifications at specific positions led to increased potency against MAO-B:

| Compound | Position | IC₅₀ (MAO-A) | IC₅₀ (MAO-B) |

|---|---|---|---|

| 1a | C6 | >100 µM | <0.001 µM |

| 1b | C7 | <0.001 µM | <0.001 µM |

| 1c | C5 | >100 µM | <0.005 µM |

This table illustrates the significant variations in inhibitory potency based on structural modifications .

Case Study 2: Anticancer Activity

In another investigation, tetralones isolated from Juglans mandshurica were tested for their anticancer effects on various cell lines:

| Tetralone Derivative | Cell Line | Growth Inhibition (%) |

|---|---|---|

| Tetralone 26 | NCI-H1975 | >25 |

| Tetralone 27 | DU-145 | >35 |

| Tetralone 28 | Caco-2 | >30 |

These results underscore the potential of tetralones as selective anticancer agents .

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for 1-Tetralone derivatives, and how can their purity be optimized?

- Methodological Answer :

- Synthesis Optimization : Use N-heterocyclic carbene (NHC)-catalyzed reactions or radical-initiated cascade cyclization to construct functionalized this compound scaffolds. Vary catalysts (e.g., Lewis acids), solvents (polar vs. nonpolar), and temperatures to optimize yield .

- Purity Assurance : Characterize products via H/C NMR, HPLC, and mass spectrometry. For novel compounds, provide crystallographic data (e.g., CCDC codes) to confirm structure .

- Safety Protocols : Follow JIS Z 7253:2019 guidelines for handling hazardous intermediates, including PPE (gloves, goggles) and proper ventilation to avoid inhalation/contact risks .

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?

- Methodological Answer :

- Detailed Protocols : Document reaction conditions (time, temperature, stoichiometry) and equipment specifications (e.g., Schlenk lines for air-sensitive steps). Use standardized IUPAC nomenclature to avoid ambiguity .

- Replication Steps : Include control experiments (e.g., blank reactions without catalysts) and validate results through triplicate trials. Publish supplementary materials with raw spectral data and chromatograms .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- Structural Elucidation : Combine H/C NMR (for functional groups) and X-ray crystallography (for stereochemistry). For complex mixtures, employ GC-MS or LC-MS to identify byproducts .

- Purity Assessment : Use melting point analysis and HPLC with UV detection (λ = 254 nm) to quantify impurities. Report detection limits and column types (e.g., C18 reverse-phase) .

Advanced Research Questions

Q. How can computational models predict the bioactivity of this compound-based MAO-B inhibitors?

- Methodological Answer :

- In Silico Workflow :

Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities to MAO-B active sites (PDB: 2V5Z).

Validate with MD simulations (GROMACS) to analyze stability over 100 ns trajectories.

Cross-reference with in vitro IC values from enzyme inhibition assays .

- Data Interpretation : Compare computed binding energies with experimental kinetics. Address discrepancies by adjusting force fields (e.g., AMBER vs. CHARMM) .

Q. What strategies resolve contradictions in reported MAO-B inhibition data for this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Replicate studies using identical assay conditions (e.g., substrate: kynuramine, pH 7.4). Control for enzyme source (recombinant vs. tissue-extracted MAO-B) .

- Statistical Rigor : Apply ANOVA or Tukey’s HSD test to compare IC values across studies. Report confidence intervals (95%) and effect sizes .

- Meta-Analysis : Aggregate data from >10 studies using PRISMA guidelines to identify confounding variables (e.g., solvent DMSO concentration affecting enzyme activity) .

Q. How do radical-mediated cyclization mechanisms differ in synthesizing bridged vs. fused this compound frameworks?

- Methodological Answer :

- Mechanistic Probes :

- Use radical traps (TEMPO) to confirm intermediate formation via ESR spectroscopy.

- Compare kinetics (rate constants) for bridged (e.g., 1,5-methanobenzo[f][1,3]oxazocin-6-one) vs. fused products under identical initiators (AIBN, UV light) .

- Computational Insights : Calculate activation barriers (DFT, B3LYP/6-31G*) for key transition states. Validate with isotopic labeling (C) experiments .

Q. Guidelines for Reporting

- Reproducibility : Follow Beilstein Journal of Organic Chemistry standards:

- Ethical Compliance : Adhere to safety protocols (JIS Z 7253:2019) and declare conflicts of interest in acknowledgments .

属性

IUPAC Name |

3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLHPRDBBAGVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027175 | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Amber colored liquid; [MSDSonline] | |

| Record name | 1-Tetralone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255-257 °C @ 760 MM HG | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

129 °C, 265 °F | |

| Record name | 1-Tetralone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0988 @ 16 °C/4 °C | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.02 MM HG @ 20 °C | |

| Record name | 1-Tetralone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

529-34-0, 29059-07-2 | |

| Record name | 1-Tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydronaphthalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029059072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TETRALONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-dihydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VT52A15HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

8 °C | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。